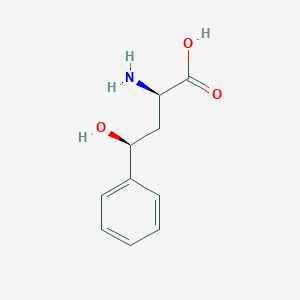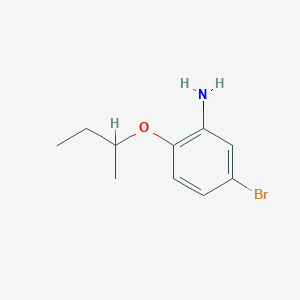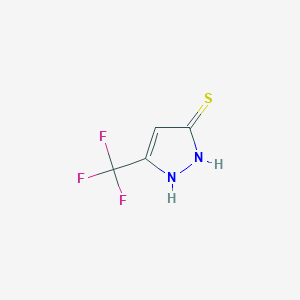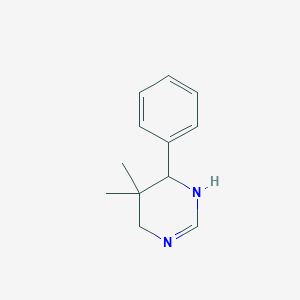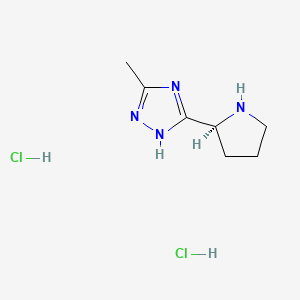
(S)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride is a compound that features a pyrrolidine ring and a triazole ring. These heterocyclic structures are known for their significant biological activities and are commonly used in medicinal chemistry. The compound’s unique structure makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride typically involves the construction of the pyrrolidine and triazole rings followed by their coupling. One common method includes the use of asymmetric synthesis to ensure the correct stereochemistry of the pyrrolidine ring. The reaction conditions often involve the use of catalysts and specific temperature controls to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
(S)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole-3-thione, exhibit similar chemical properties.
Uniqueness
(S)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride is unique due to its specific combination of the pyrrolidine and triazole rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H14Cl2N4 |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
3-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m0../s1 |
InChI Key |
RYDDRPFBMHLWCU-ILKKLZGPSA-N |
Isomeric SMILES |
CC1=NNC(=N1)[C@@H]2CCCN2.Cl.Cl |
Canonical SMILES |
CC1=NNC(=N1)C2CCCN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


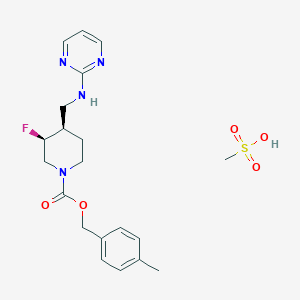

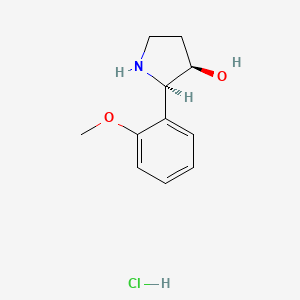
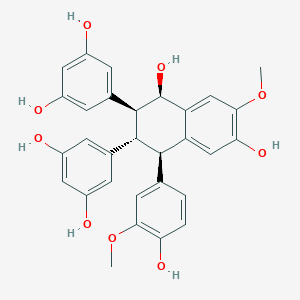

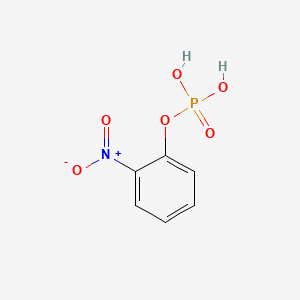
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343893.png)
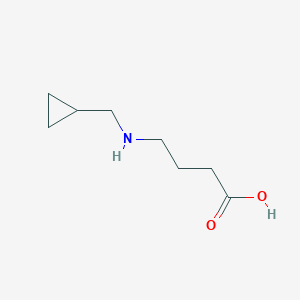
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)
